molecular formula C22H21N5O B2706121 2-methyl-1-[1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)azetidin-3-yl]-1H-1,3-benzodiazole CAS No. 2380181-17-7

2-methyl-1-[1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)azetidin-3-yl]-1H-1,3-benzodiazole

Cat. No.: B2706121
CAS No.: 2380181-17-7
M. Wt: 371.444
InChI Key: CMRFLKCLXZVGKR-UHFFFAOYSA-N
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Description

2-methyl-1-[1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)azetidin-3-yl]-1H-1,3-benzodiazole is a complex organic compound that features a benzodiazole core, a pyrazole ring, and an azetidine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-1-[1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)azetidin-3-yl]-1H-1,3-benzodiazole typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the formation of the azetidine moiety, and finally, the coupling of these intermediates with the benzodiazole core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-methyl-1-[1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)azetidin-3-yl]-1H-1,3-benzodiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

2-methyl-1-[1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)azetidin-3-yl]-1H-1,3-benzodiazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-methyl-1-[1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)azetidin-3-yl]-1H-1,3-benzodiazole involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity . This interaction can disrupt various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methyl-1-[1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)azetidin-3-yl]-1H-1,3-benzodiazole is unique due to its combination of three distinct heterocyclic structures, which confer a wide range of chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]-(5-methyl-1-phenylpyrazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O/c1-15-19(12-23-27(15)17-8-4-3-5-9-17)22(28)25-13-18(14-25)26-16(2)24-20-10-6-7-11-21(20)26/h3-12,18H,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMRFLKCLXZVGKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C2=CC=CC=C2)C(=O)N3CC(C3)N4C(=NC5=CC=CC=C54)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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